molecular formula C22H22F3NO3 B1613108 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-trifluorobenzophenone CAS No. 898756-27-9

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-trifluorobenzophenone

Cat. No. B1613108
CAS RN: 898756-27-9
M. Wt: 405.4 g/mol
InChI Key: XHEJIUAXSNMSRU-UHFFFAOYSA-N
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Description

The compound “2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2’-trifluorobenzophenone” is a complex organic molecule. It is related to other compounds such as “2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4’-methoxy benzophenone” and “2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4’-fluorobenzophenone” which have been studied in the past .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a 1,4-Dioxa-8-azaspiro[4.5]decane ring system attached to a benzophenone group . The exact structure would need to be confirmed by techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of approximately 355.4 g/mol . Other properties such as solubility, melting point, and boiling point would need to be determined experimentally.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its structure, containing both a ketone and a spirocyclic ether, allows it to undergo various chemical reactions. It can be used to synthesize complex molecules, particularly in the development of new pharmaceuticals where the trifluorobenzophenone moiety might contribute to the lipophilicity and metabolic stability of the drug candidates .

Material Science

In material science, the compound’s unique structure could be explored for the synthesis of novel polymers. The trifluorobenzophenone group could potentially impart high thermal stability to the resulting polymers, making them suitable for high-performance applications .

Catalysis

The spirocyclic structure of the compound may offer unique opportunities in catalysis. It could act as a ligand for metal-catalyzed reactions, potentially improving the efficiency and selectivity of such processes .

Medicinal Chemistry

In medicinal chemistry, this compound could be utilized as a scaffold for the development of new therapeutic agents. Its structural complexity and the presence of multiple functional groups make it a prime candidate for the synthesis of targeted drug molecules .

Fluorescent Probes

The benzophenone moiety is known for its fluorescent properties. Therefore, this compound could be modified to serve as a fluorescent probe in biological studies, aiding in the visualization of cellular processes .

Agrochemical Research

The compound’s potential for modification makes it a valuable starting point in agrochemical research. It could be used to develop new pesticides or herbicides with improved efficacy and safety profiles .

Nanotechnology

In nanotechnology, the compound could be used to create organic nanostructures. These structures might be useful in various applications, including drug delivery systems and nanosensors .

Environmental Chemistry

Lastly, the compound could find applications in environmental chemistry, particularly in the design of novel adsorbents for pollutant removal from water or air due to its potential to form complex structures with a high surface area .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, reactions, and potential biological activity. This could involve both experimental studies and computational modeling .

properties

IUPAC Name

[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3NO3/c23-22(24,25)19-8-4-3-7-18(19)20(27)17-6-2-1-5-16(17)15-26-11-9-21(10-12-26)28-13-14-29-21/h1-8H,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEJIUAXSNMSRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC=CC=C4C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643774
Record name {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898756-27-9
Record name {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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